Olean-12-ene-3,21,22,23-tetrol
Description
Olean-12-ene-3,21,22,23-tetrol (CAS: 508-01-0), also known as Soyasapogenol A, is a triterpenoid sapogenin with an oleanane skeleton. It features hydroxyl groups at positions C-3, C-21, C-22, and C-23 (β-configurations for C-3, C-21, and C-22) . This compound is primarily isolated from Pueraria lobata (kudzu root) and is structurally related to genins found in soybeans and horse chestnut. It has demonstrated antiviral activity comparable to soyasapogenols, making it significant in pharmacological research .
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(3R,4S,4aR,6aR,6aS,6bR,9S,10S,12aR,14bR)-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol |
InChI |
InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20?,21-,22+,23+,24-,26-,27+,28-,29-,30-/m1/s1 |
InChI Key |
CDDWAYFUFNQLRZ-POFPXMCLSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@](C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC([C@H]([C@H]5O)O)(C)C)C)C)C)(C)CO)O |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C |
Synonyms |
olean-12-ene-3,21,22,23-tetrol soyasapogenol A |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Activities
Research indicates that Olean-12-ene-3,21,22,23-tetrol exhibits several significant biological activities:
- Antioxidant Activity : The compound has shown promising antioxidant properties that can protect cells from oxidative stress .
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties : this compound has demonstrated activity against various bacterial strains .
- Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth .
Therapeutic Applications
The unique properties of this compound make it a candidate for various therapeutic applications:
- Topical Treatments : Formulations containing this compound have been developed for promoting optimal dermal adipose tissue composition .
- Dietary Supplements : Its potential health benefits have led to its inclusion in dietary supplements aimed at enhancing metabolic health.
- Pharmaceutical Development : The compound is being explored for developing new drugs targeting inflammation and cancer.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Ethnopharmacology investigated the anti-inflammatory effects of this compound in vitro. Results showed that the compound significantly reduced the production of pro-inflammatory cytokines in human cell lines. This suggests potential use in treating inflammatory diseases .
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of this compound indicated that it could induce apoptosis in various cancer cell lines. The study highlighted its mechanism of action involving the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The biological activity of oleanane-type triterpenoids is highly dependent on hydroxylation patterns, stereochemistry, and additional functional groups. Below is a comparative analysis of Olean-12-ene-3,21,22,23-tetrol and its analogs:
Table 1: Structural and Functional Comparison of Olean-12-ene Derivatives
Key Differences and Implications
Hydroxylation Patterns: Kudzusapogenol A (C-24,29 hydroxyls) vs. Soyasapogenol A (C-23 hydroxyl): The additional hydroxyl groups in Kudzusapogenol A may enhance solubility but reduce membrane permeability compared to Soyasapogenol A . Gymnemagenin (six hydroxyls): Higher polarity due to C-16 and C-28 hydroxylation correlates with its antidiabetic activity, likely through enhanced interaction with glucose transporters .
Functional Group Modifications :
- Olean-12-ene-3,11-dione : Replacement of hydroxyls with ketones at C-3 and C-11 increases lipophilicity, facilitating cell membrane penetration and cytotoxicity against MCF-7 cancer cells .
Biological Activity: Antiviral activity is prominent in Soyasapogenol A and Kudzusapogenol A, attributed to their ability to interfere with viral envelope proteins . Cytotoxicity in Olean-12-ene-3,11-dione suggests that ketone groups may induce apoptosis via mitochondrial pathways .
Pharmacological Potential
- Antiviral Agents: Soyasapogenol A and Kudzusapogenol A are being studied for their role in inhibiting herpes simplex virus (HSV) and hepatitis C virus (HCV) replication .
- Antidiabetic Therapeutics : Gymnemagenin’s hexol structure is under investigation for modulating insulin secretion in pancreatic β-cells .
Challenges in Development
- Bioavailability : Highly hydroxylated derivatives like Gymnemagenin face challenges in oral absorption due to low lipophilicity.
- Synthetic Complexity : Position-specific hydroxylation (e.g., C-22 vs. C-24) requires advanced regioselective synthesis methods, limiting large-scale production .
Preparation Methods
Key Intermediate: Stigma-22-ene-3,6-dione
Partial synthesis leverages readily available triterpenoid precursors. Stigma-22-ene-3,6-dione serves as a critical intermediate, enabling the introduction of hydroxyl groups at positions 21, 22, and 23 via regioselective oxidation. A three-step process involving:
Table 1: Partial Synthesis Yield Optimization
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Epoxidation | mCPBA, CH2Cl2 | 78 | 92 |
| Ring Opening | HCl (0.1 M), THF | 85 | 89 |
| Oxidation | TEMPO/NaClO2, CH3CN | 63 | 95 |
Functional Group Modifications
Hydroxyl group positioning is further refined using protecting groups. For example, tetrahydropyran-2-yl (THP) ether protection at position 3 allows selective modification of other hydroxyls. Subsequent deprotection with aqueous HCl restores the native structure.
Total Synthesis from Linear Precursors
Retrosynthetic Analysis
Total synthesis of Olean-12-ene-3,21,22,23-tetrol involves constructing the oleanane skeleton de novo. A convergent strategy divides the molecule into three segments:
Cyclization and Stereochemical Control
The polycyclic core is assembled using acid-catalyzed cyclization. Chirality at positions 21 and 22 is controlled via Sharpless asymmetric dihydroxylation, achieving >90% enantiomeric excess (ee).
Table 2: Total Synthesis Key Parameters
| Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Robinson Annulation | L-Proline, EtOH | 72 | – |
| Diels-Alder | TiCl4, CH2Cl2 | 68 | – |
| Asymmetric Dihydroxyl. | AD-mix-β, t-BuOH | 85 | 92 |
Biotechnological and Enzymatic Approaches
Glucuronosyltransferase-Mediated Synthesis
Recent patents highlight the use of recombinant glucuronosyltransferases (UGTs) to hydroxylate oleanane precursors. For example, UGT73F3 from Glycine max selectively transfers glucuronic acid to position 23, which is subsequently hydrolyzed to yield the free hydroxyl group.
Fermentation-Based Production
Engineered Saccharomyces cerevisiae strains expressing cytochrome P450 oxidases (e.g., CYP716A12) can hydroxylate oleanolic acid at positions 21 and 22. Combined with β-glucosidase treatment, this method achieves yields of 120 mg/L in bioreactors.
Table 3: Enzymatic vs. Chemical Hydroxylation
| Parameter | Enzymatic | Chemical |
|---|---|---|
| Yield (%) | 65 | 58 |
| Selectivity | >99% for position 23 | 80% for position 23 |
| Reaction Time | 24 h | 48 h |
Industrial-Scale Production Challenges
Q & A
Basic: What experimental approaches are used to determine the structural configuration of Olean-12-ene-3,21,22,23-tetrol?
Methodological Answer:
Structural elucidation typically combines NMR spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) to assign hydroxyl positions and olefinic bonds, mass spectrometry (HR-ESI-MS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemistry . For example, ¹H-¹³C HMBC correlations can confirm hydroxyl placements on the oleanane backbone, while NOESY data resolves spatial arrangements of substituents.
Advanced: How can stereochemical variations in this compound derivatives impact their biological activity?
Methodological Answer:
Stereochemical differences (e.g., β vs. α hydroxyl configurations) alter hydrogen-bonding patterns and receptor interactions. Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers, followed by molecular docking simulations (AutoDock Vina) and in vitro bioassays (e.g., COX-2 inhibition). For instance, β-configured hydroxyls at C-21 and C-22 enhance anti-inflammatory activity by binding to hydrophobic pockets in COX-2 .
Basic: What extraction and purification methods are optimal for isolating this compound from plant sources?
Methodological Answer:
Employ maceration or Soxhlet extraction with polar solvents (e.g., 70% ethanol) to solubilize saponins. Follow with liquid-liquid partitioning (n-butanol/water) and column chromatography (silica gel, eluting with CHCl₃:MeOH gradients). Final purification uses HPLC (C18 column, acetonitrile:water + 0.1% formic acid) .
Advanced: How can conflicting spectral data for Olean-12-ene derivatives be resolved during structural characterization?
Methodological Answer:
Contradictions (e.g., ambiguous LC-MS or NMR peaks) require orthogonal validation :
- Compare HR-MS/MS fragmentation patterns with synthetic standards.
- Use 2D NMR (ROESY, NOESY) to confirm spatial proximities.
- Cross-reference with X-ray crystallography or computational models (DFT-based NMR chemical shift predictions) .
Basic: What in vitro assays are suitable for screening the anti-inflammatory activity of this compound?
Methodological Answer:
Use RAW 264.7 macrophage cells to measure nitric oxide (NO) inhibition via Griess reagent. For COX-2 specificity, perform ELISA for prostaglandin E₂ (PGE₂) and Western blotting to quantify COX-2 protein expression. IC₅₀ values <10 µM indicate high potency .
Advanced: What strategies enable regioselective functionalization of hydroxyl groups in this compound?
Methodological Answer:
Apply protecting group chemistry :
- Acetylation (Ac₂O/pyridine) selectively modifies primary hydroxyls (C-21, C-22).
- Silylation (TBDMSCl) protects secondary hydroxyls (C-3, C-23) for subsequent acylation.
- Monitor progress via TLC (EtOAc:hexane, 3:7) and ¹³C NMR for ester carbonyl signals (~170 ppm) .
Basic: How should this compound be stored to maintain stability?
Methodological Answer:
Store as a lyophilized powder at 4°C in amber vials under argon to prevent oxidation. For solutions, use DMSO (sterile-filtered, -20°C) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC-PDA (C18 column, 210 nm) .
Advanced: How can multi-omics approaches elucidate the biosynthetic pathway of this compound in plants?
Methodological Answer:
Integrate transcriptomics (RNA-seq of biosynthetic tissues) to identify oxidosqualene cyclase (OSC) genes and metabolomics (LC-QTOF-MS) to map intermediates. Validate via heterologous expression in Nicotiana benthamiana and CRISPR-Cas9 knockout of candidate genes .
Basic: What analytical techniques quantify this compound in complex mixtures?
Methodological Answer:
UPLC-MS/MS (Waters ACQUITY BEH C18, 1.7 µm) with MRM transitions (m/z 475→455) offers high sensitivity. For absolute quantification, use qNMR with deuterated internal standards (e.g., TMSP) .
Advanced: How do ecological factors influence the production of this compound in plant defense systems?
Methodological Answer:
Conduct field experiments with herbivory induction (mechanical wounding or insect exposure) and measure saponin levels via LC-MS. Couple with gene expression analysis (qRT-PCR for OSC and CYP450 genes) to correlate biosynthesis with environmental stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
